N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structural features. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, 6-(dimethylsulfamoyl)-4-methylquinoline. This can be achieved through a series of reactions starting from aniline derivatives, involving nitration, reduction, and cyclization.
Thioether Formation: The quinoline derivative is then reacted with a suitable thiol reagent to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 5-chloro-2-methoxyphenylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions, leading to a variety of functionalized compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: Its potential therapeutic properties make it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of cell signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-{[6-(methylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
- N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-ethylquinolin-2-yl]sulfanyl}acetamide
- N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propionamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C21H22ClN3O4S2 |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-13-9-21(24-17-7-6-15(11-16(13)17)31(27,28)25(2)3)30-12-20(26)23-18-10-14(22)5-8-19(18)29-4/h5-11H,12H2,1-4H3,(H,23,26) |
InChI Key |
UVCUNUJOEIMWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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